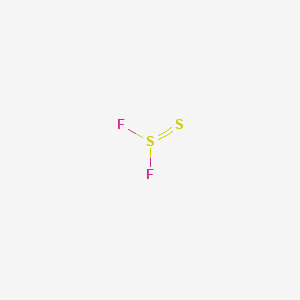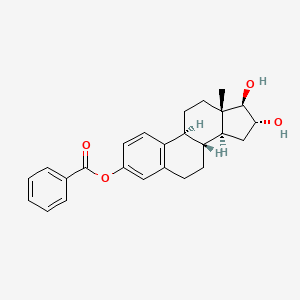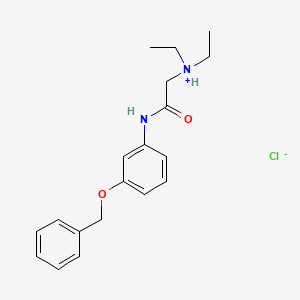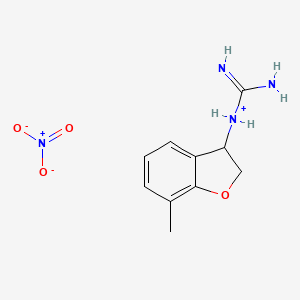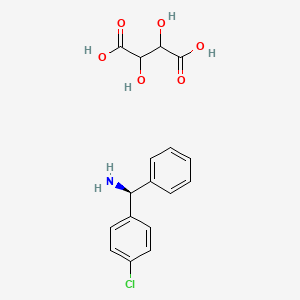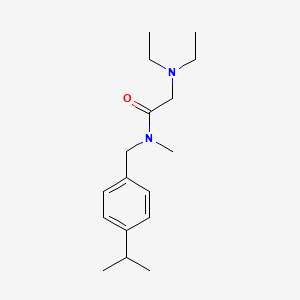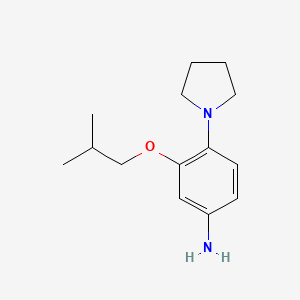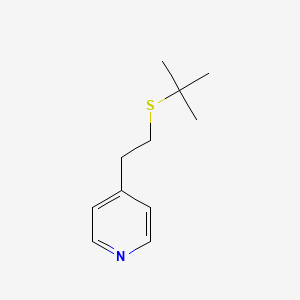
Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound features a pyridine ring substituted at the 4-position with a 2-((1,1-dimethylethyl)thio)ethyl group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- typically involves the introduction of the 2-((1,1-dimethylethyl)thio)ethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a 2-((1,1-dimethylethyl)thio)ethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-((1,1-dimethylethyl)thio)ethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the pyridine ring or the 2-((1,1-dimethylethyl)thio)ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
科学研究应用
Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用机制
The mechanism of action of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The 2-((1,1-dimethylethyl)thio)ethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to changes in the conformation or activity of the target molecule, resulting in the desired biological effect.
相似化合物的比较
Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- can be compared with other pyridine derivatives, such as:
Pyridine, 4-(1,1-dimethylethyl)-: This compound lacks the 2-((1,1-dimethylethyl)thio)ethyl group, which may result in different chemical and biological properties.
Pyridine, 4-(2-((1,1-dimethylethyl)oxy)ethyl)-: The presence of an oxygen atom instead of sulfur can significantly alter the compound’s reactivity and interactions with biological targets.
Pyridine, 4-(2-((1,1-dimethylethyl)amino)ethyl)-: The amino group can introduce different electronic and steric effects, leading to variations in the compound’s behavior in chemical reactions and biological systems.
The uniqueness of Pyridine, 4-(2-((1,1-dimethylethyl)thio)ethyl)- lies in the presence of the 2-((1,1-dimethylethyl)thio)ethyl group, which imparts distinct chemical and biological properties compared to other pyridine derivatives.
属性
CAS 编号 |
21221-20-5 |
|---|---|
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC 名称 |
4-(2-tert-butylsulfanylethyl)pyridine |
InChI |
InChI=1S/C11H17NS/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
InChI 键 |
VZMAGTMHOFOXKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SCCC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


